(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione (10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione
Brand Name: Vulcanchem
CAS No.: 186606-17-7
VCID: VC20899743
InChI: InChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2/t9-/m0/s1
SMILES: C1C2C(=O)OC(=O)N2CC3=CC=CC=C31
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione

CAS No.: 186606-17-7

Cat. No.: VC20899743

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

(10aS)-10,10a-dihydro[1,3]oxazolo[3,4-b]isoquinoline-1,3(5H)-dione - 186606-17-7

Specification

CAS No. 186606-17-7
Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
IUPAC Name (10aS)-10,10a-dihydro-5H-[1,3]oxazolo[3,4-b]isoquinoline-1,3-dione
Standard InChI InChI=1S/C11H9NO3/c13-10-9-5-7-3-1-2-4-8(7)6-12(9)11(14)15-10/h1-4,9H,5-6H2/t9-/m0/s1
Standard InChI Key MFQCEFDMLXLCGB-VIFPVBQESA-N
Isomeric SMILES C1[C@H]2C(=O)OC(=O)N2CC3=CC=CC=C31
SMILES C1C2C(=O)OC(=O)N2CC3=CC=CC=C31
Canonical SMILES C1C2C(=O)OC(=O)N2CC3=CC=CC=C31

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator